n-(Piperazin-1-yl)carbonyl-l-leucine
Description
n-(Piperazin-1-yl)carbonyl-l-leucine is a synthetic organic compound combining a piperazine moiety with l-leucine via a carbonyl linkage. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in forming hydrogen bonds and enhancing solubility, while l-leucine, a branched-chain amino acid, contributes to metabolic and structural roles in biological systems.
Properties
Molecular Formula |
C11H21N3O3 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(piperazine-1-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C11H21N3O3/c1-8(2)7-9(10(15)16)13-11(17)14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3,(H,13,17)(H,15,16)/t9-/m0/s1 |
InChI Key |
XVTYFZZXCAGJEB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCNCC1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0), a structurally related piperazine derivative. Below is a comparative analysis based on structural and functional features:
Structural Comparison
| Feature | n-(Piperazin-1-yl)carbonyl-l-leucine | 2-[4-(9H-Fluorenylmethoxycarbonyl)piperazin-1-yl]acetic acid |
|---|---|---|
| Core Structure | Piperazine + l-leucine | Piperazine + acetic acid + Fmoc-protected amine |
| Functional Groups | Carbonyl, amine (piperazine), carboxyl | Fmoc (protecting group), carboxyl, ether |
| Key Substituents | l-leucine side chain | Fluorenylmethoxycarbonyl (Fmoc) group |
Functional and Application Insights
Role of Piperazine : Both compounds feature a piperazine core, which enhances solubility and bioavailability in drug design. Piperazine’s nitrogen atoms enable hydrogen bonding, critical for receptor interactions or crystallization.
Amino Acid vs. The Fmoc group in the reference compound is a standard protecting group in solid-phase peptide synthesis (SPPS), suggesting its utility in controlled chemical reactions.
Carboxyl Functionality :
- The acetic acid group in the reference compound provides a reactive site for conjugation, whereas the leucine-derived carboxyl group in the target compound might participate in salt formation or enzymatic recognition.
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